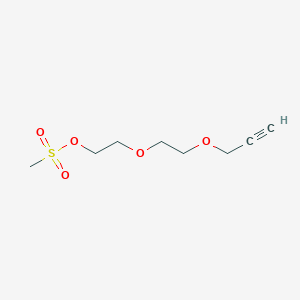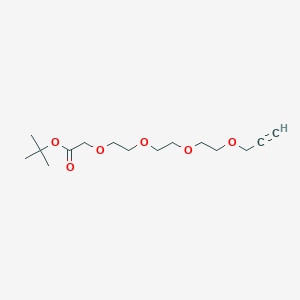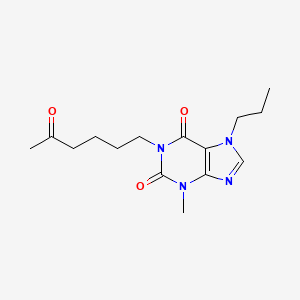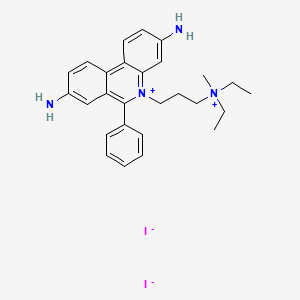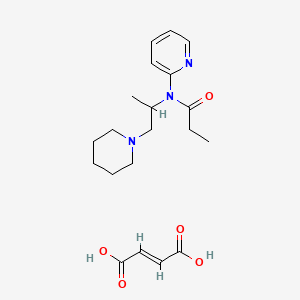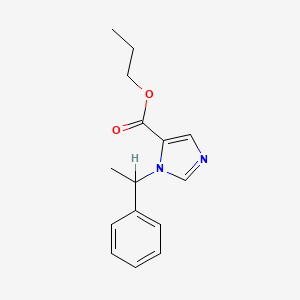
Décanoate de propyle
Vue d'ensemble
Description
Propyl decanoate, also known as propyl caprate, is an ester formed from decanoic acid and propanol. It is a clear, colorless liquid with a pleasant odor, commonly used in the fragrance and flavor industry. The compound has the molecular formula C13H26O2 and a molecular weight of 214.35 g/mol .
Applications De Recherche Scientifique
Propyl decanoate has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role as a metabolite in certain organisms, such as Saccharomyces cerevisiae.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mécanisme D'action
Target of Action
Propyl decanoate, also known as propyl caprate, is a decanoate ester
Mode of Action
As an ester, it may undergo hydrolysis in the body, breaking down into propyl alcohol and decanoic acid
Biochemical Pathways
Esters like propyl decanoate are known to be metabolized in the body through ester hydrolysis, a process that can occur in various tissues, including the liver and blood plasma . The resulting products, propyl alcohol and decanoic acid, may then be further metabolized through various biochemical pathways.
Pharmacokinetics
As an ester, it is likely to be absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized primarily in the liver through ester hydrolysis, and excreted in the urine and feces .
Result of Action
For example, decanoic acid is a medium-chain fatty acid that can be used as an energy source by cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of propyl decanoate. For instance, factors such as pH and temperature can affect the rate of ester hydrolysis, potentially influencing the rate at which propyl decanoate is metabolized in the body . Additionally, the presence of other substances, such as enzymes or drugs, could potentially affect the metabolism of propyl decanoate.
Analyse Biochimique
Biochemical Properties
Propyl decanoate interacts with various enzymes and proteins. For instance, it has been found to be involved in reactions catalyzed by lipase enzymes . Lipase-catalyzed synthesis of propyl caprate involves the esterification of capric acid with 1-propyl alcohol . The nature of these interactions is primarily enzymatic, with the lipase acting as a catalyst to facilitate the reaction .
Cellular Effects
For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of propyl decanoate primarily involves its role as a substrate in enzymatic reactions. In the case of lipase-catalyzed reactions, propyl decanoate is formed through the esterification of capric acid with 1-propyl alcohol . This process involves binding interactions with the lipase enzyme, leading to changes in the enzyme’s activity .
Metabolic Pathways
Propyl decanoate is involved in metabolic pathways related to fatty acid esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propyl decanoate can be synthesized through the esterification of decanoic acid with propanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
Decanoic Acid+Propanol→Propyl Decanoate+Water
The reaction is usually carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of propyl decanoate involves the continuous esterification process, where decanoic acid and propanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the ester from the water and unreacted starting materials. This method ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Propyl decanoate primarily undergoes hydrolysis, a reaction where the ester bond is broken down by water, yielding decanoic acid and propanol. This reaction can be catalyzed by either acids or bases .
Common Reagents and Conditions:
Acidic Hydrolysis: In the presence of a strong acid like hydrochloric acid, propyl decanoate reacts with water to form decanoic acid and propanol. The reaction is reversible and does not go to completion.
Basic Hydrolysis (Saponification): When treated with a strong base like sodium hydroxide, propyl decanoate undergoes saponification, producing sodium decanoate (a soap) and propanol.
Major Products:
Acidic Hydrolysis: Decanoic acid and propanol.
Basic Hydrolysis: Sodium decanoate and propanol.
Comparaison Avec Des Composés Similaires
Ethyl Decanoate: An ester formed from decanoic acid and ethanol, used similarly in fragrances and flavors.
Methyl Decanoate: An ester formed from decanoic acid and methanol, also used in the fragrance industry.
Butyl Decanoate: An ester formed from decanoic acid and butanol, used as a plasticizer and in fragrances.
Uniqueness of Propyl Decanoate: Propyl decanoate is unique due to its specific chain length and the propyl group, which imparts distinct physical and chemical properties compared to other esters. Its pleasant odor and compatibility with various industrial applications make it a valuable compound in multiple fields .
Propriétés
IUPAC Name |
propyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFMRFMJVFDSAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184713 | |
| Record name | Propyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30673-60-0 | |
| Record name | Propyl decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30673-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl caprate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030673600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL CAPRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0HE9GRS1W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


